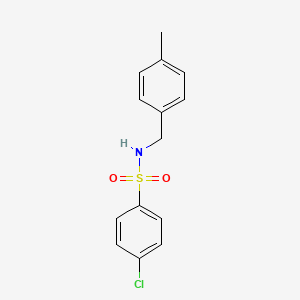
4-chloro-N-(4-methylbenzyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-(4-methylbenzyl)benzenesulfonamide is an organic compound with the molecular formula C14H14ClNO2S and a molecular weight of 295.78 . It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 4-chloro and a 4-methylbenzyl group
准备方法
The synthesis of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylbenzylamine . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These optimizations might include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
4-chloro-N-(4-methylbenzyl)benzenesulfonamide can undergo various chemical reactions, including:
科学研究应用
作用机制
The mechanism of action of 4-chloro-N-(4-methylbenzyl)benzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria . This inhibition leads to the disruption of bacterial cell growth and replication, making sulfonamides effective antibacterial agents .
相似化合物的比较
4-chloro-N-(4-methylbenzyl)benzenesulfonamide can be compared with other sulfonamide derivatives, such as:
4-chloro-N-methylbenzenesulfonamide: Similar in structure but lacks the 4-methylbenzyl group, which may affect its reactivity and biological activity.
N-(4-methylbenzyl)benzenesulfonamide: Lacks the chloro group, which can influence its chemical properties and reactivity.
4-chlorobenzenesulfonamide: Lacks both the 4-methylbenzyl group and the N-substitution, making it less complex and potentially less active in certain reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
4-chloro-N-(4-methylbenzyl)benzenesulfonamide is a member of the sulfonamide class, which is notable for its diverse biological activities. Sulfonamides are primarily recognized for their antibacterial properties, but they also exhibit antifungal and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide functional group attached to a chlorinated aromatic ring and a methylbenzyl substituent. The presence of the electron-withdrawing chlorine atom and the electron-donating methyl group may influence the compound's electronic properties, potentially affecting its biological activity.
Antibacterial Activity
Sulfonamides have been widely studied for their antibacterial properties. In related compounds, significant antibacterial activity has been observed against various strains of bacteria. For instance, compounds similar to this compound have shown effectiveness against Staphylococcus aureus and other Gram-positive bacteria at concentrations around 50 μg/mL, demonstrating substantial inhibition rates (up to 80%) compared to controls .
| Compound | Target Bacteria | Inhibition Rate (%) | Concentration (μg/mL) |
|---|---|---|---|
| 4e | S. aureus | 80.69 | 50 |
| 4g | K. pneumoniae | 79.46 | 50 |
| 4h | K. pneumoniae | 77.52 | 50 |
Anticancer Activity
Research indicates that sulfonamides can also exhibit anticancer properties. For example, derivatives similar to the compound have demonstrated significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7). In particular, some derivatives showed IC50 values as low as 1.52 μM, indicating potent activity against cancer cells while being less toxic to normal cells .
Case Study: Anti-Proliferative Effects
In a study evaluating various benzenesulfonamide derivatives, compounds with structural similarities to this compound were tested for their ability to induce apoptosis in breast cancer cells. One notable compound exhibited a significant increase in annexin V-FITC positive cells, suggesting enhanced apoptotic activity compared to untreated controls .
Antifungal Activity
While specific data on the antifungal activity of this compound is scarce, related sulfonamides have shown effectiveness against fungi such as Candida albicans. The mechanism is thought to involve interference with fungal folate synthesis pathways, similar to their antibacterial action.
属性
IUPAC Name |
4-chloro-N-[(4-methylphenyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-11-2-4-12(5-3-11)10-16-19(17,18)14-8-6-13(15)7-9-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTFBSPJEZOQPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














